Product packaging for 2,2'-(Butane-1,4-diyldisulfonyl)diethanol(Cat. No.:)

2,2'-(Butane-1,4-diyldisulfonyl)diethanol

Cat. No.: B11852574
M. Wt: 274.4 g/mol
InChI Key: PTPKLKBKOPEXQC-UHFFFAOYSA-N
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Description

2,2'-(Butane-1,4-diyldisulfonyl)diethanol is a useful research compound. Its molecular formula is C8H18O6S2 and its molecular weight is 274.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O6S2 B11852574 2,2'-(Butane-1,4-diyldisulfonyl)diethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18O6S2

Molecular Weight

274.4 g/mol

IUPAC Name

2-[4-(2-hydroxyethylsulfonyl)butylsulfonyl]ethanol

InChI

InChI=1S/C8H18O6S2/c9-3-7-15(11,12)5-1-2-6-16(13,14)8-4-10/h9-10H,1-8H2

InChI Key

PTPKLKBKOPEXQC-UHFFFAOYSA-N

Canonical SMILES

C(CCS(=O)(=O)CCO)CS(=O)(=O)CCO

Origin of Product

United States

Significance of Sulfonyl Compounds in Contemporary Organic Chemistry Research

The sulfonyl group (R-S(=O)₂-R'), a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a cornerstone functional group in modern organic chemistry. wikipedia.org Its presence in a molecule imparts distinct physical and chemical properties. As a potent electron-withdrawing group, it can significantly alter the reactivity, solubility, and intermolecular interactions of a compound. fiveable.me

In the realm of chemical synthesis, sulfonyl-containing compounds are indispensable. Sulfonyl chlorides, for instance, are crucial intermediates for creating a wide range of organic molecules, including pharmaceuticals, agrochemicals like pesticides and herbicides, and fine chemicals such as dyes and pigments. magtech.com.cnnbinno.com The predictable reactivity of these compounds allows for the controlled synthesis of complex molecular architectures. nbinno.com

Furthermore, the introduction of a sulfonyl group can increase the water solubility of organic compounds, a valuable attribute for biological and pharmaceutical applications. fiveable.me This functional group is a key component in sulfonamides, a class of compounds with diverse and significant biological activities that are widely used in drug development. fiveable.memagtech.com.cn The stability and defined geometry of the sulfonyl group also make it a reliable component in the design of functional materials and polymers.

The Butane 1,4 Diyl Moiety As a Structural Platform in Advanced Chemical Entities

The butane-1,4-diyl group, a four-carbon aliphatic chain (-CH₂CH₂CH₂CH₂-), serves as a versatile and flexible linker or backbone in the construction of more complex molecules. atamanchemicals.comnih.gov Derived from butane-1,4-diol, this moiety is a fundamental building block in the synthesis of various polymers, solvents, and fine chemicals. atamanchemicals.comtsrchem.com

One of the most significant industrial applications of the butane-1,4-diyl unit is in the production of polymers such as polyurethanes and polyesters, where it provides a combination of flexibility and durability. atamanchemicals.com Its ability to connect two functional groups at a defined distance allows for the precise tuning of material properties. For example, in the synthesis of Salen-type compounds, which are important ligands in coordination chemistry, the butane-1,4-diyl bridge influences the geometry and subsequent properties of the resulting metal complexes used in materials science and biological systems. nih.gov

The flexibility of the butane-1,4-diyl chain is a key characteristic, allowing molecules to adopt various conformations. This property is crucial in the design of molecules intended to interact with biological systems or to form specific supramolecular assemblies. The structural simplicity and synthetic accessibility of this moiety make it a frequent choice for researchers developing novel materials and chemical entities. nbinno.com

Positioning of 2,2 Butane 1,4 Diyldisulfonyl Diethanol Within Broader Research Landscapes

Precursor-Based Synthesis Routes

Precursor-based routes are foundational in organic synthesis, relying on a stepwise assembly of the target molecule from readily available starting materials. The synthesis of this compound logically begins with a C4 scaffold, upon which the sulfonyl and ethanol moieties are constructed.

Butane-1,4-diol serves as a common and cost-effective starting material for introducing the butane-1,4-diyl core structure. A typical synthetic strategy involves converting the diol's hydroxyl groups into better leaving groups, such as halides or tosylates, to facilitate subsequent nucleophilic substitution. For example, treatment of butane-1,4-diol with hydrobromic acid or phosphorus tribromide can yield 1,4-dibromobutane. This dihalide becomes the electrophilic backbone for the subsequent introduction of sulfur-containing nucleophiles.

A related synthesis, that of the drug Busulfan (B1668071), utilizes 1,4-butanediol (B3395766) and methanesulfonyl chloride or methanesulfonic anhydride (B1165640) to form the corresponding disulfonate ester, demonstrating the utility of this diol as a key precursor in sulfonyl-containing pharmaceuticals. google.com

The introduction of the sulfonyl groups is a critical step in the synthesis. While direct sulfonylation of aliphatic chains is challenging, a highly effective and common method is the oxidation of a precursor thioether (sulfide). thieme-connect.com Following the preparation of 1,4-dibromobutane, a double nucleophilic substitution with a sulfur nucleophile like 2-mercaptoethanol (B42355) would yield the precursor sulfide (B99878), 2,2'-(butane-1,4-diylbis(sulfanediyl))diethanol.

This precursor is then oxidized to form the target disulfone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent affecting reaction conditions and yield. organic-chemistry.org

Oxidizing AgentTypical ConditionsAdvantages
Hydrogen Peroxide (H₂O₂)Acetic acid or other solvents, often with a metal catalyst (e.g., Tungsten, Niobium). organic-chemistry.orgCost-effective, environmentally benign byproduct (water).
Potassium Permanganate (KMnO₄)Acetone or aqueous solutions.Strong oxidizing agent, readily available.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)Water/organic solvent mixtures, often at room temperature.Stable, effective, and can be used in phase-transfer catalysis. phasetransfercatalysis.com

Table 1: Common Reagents for Sulfide to Sulfone Oxidation

The oxidation must be carefully controlled to prevent over-oxidation of the alcohol moieties present in the precursor molecule.

While the subsection title suggests using ethanolamine, the chemical structure of the target compound, specifically the C-S-C linkage, points toward the use of 2-mercaptoethanol as the key reagent for introducing the hydroxyethyl (B10761427) group onto the sulfur atom. In this context, the reaction involves the formation of a thioether linkage.

The synthesis proceeds via a nucleophilic substitution reaction where the thiolate anion of 2-mercaptoethanol attacks the electrophilic carbon atoms of a 1,4-disubstituted butane (B89635), such as 1,4-dibromobutane. The reaction is typically carried out in the presence of a base to deprotonate the thiol, generating the more nucleophilic thiolate.

Reaction Scheme:

Step 1 (Thiolate Formation): 2 HS-CH₂CH₂-OH + 2 NaH → 2 Na⁺S⁻-CH₂CH₂-OH + 2 H₂

Step 2 (Nucleophilic Substitution): 2 Na⁺S⁻-CH₂CH₂-OH + Br-(CH₂)₄-Br → HO-CH₂CH₂-S-(CH₂)₄-S-CH₂CH₂-OH + 2 NaBr

This two-step process, occurring in one pot, effectively forms the carbon-sulfur bonds and incorporates the diethanol moieties, yielding the key thioether precursor ready for oxidation as described in section 2.1.2.

Advanced Synthetic Approaches and Catalytic Considerations

Modern synthetic chemistry seeks to improve upon classical methods by developing more direct and efficient routes. Catalytic approaches, in particular, offer pathways that can reduce the number of synthetic steps, improve yields, and operate under milder conditions.

Recent advances have focused on forming sulfones through transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization. researchgate.net These methods represent a powerful alternative to traditional oxidation routes. rsc.org C-H functionalization is an atom-economical strategy that avoids the need for pre-functionalizing starting materials (e.g., converting a diol to a dihalide). mdpi.com

While direct C(sp³)–H sulfonylation of butane is challenging, related strategies have been developed that could be adapted. These often involve a transition metal catalyst, such as copper, palladium, or iron, which facilitates the direct formation of a C–S bond between a hydrocarbon and a sulfur-containing coupling partner. researchgate.netmdpi.com

Catalytic SystemDescriptionPotential Application
Palladium (Pd) Catalysis Palladium catalysts are widely used for cross-coupling reactions. A hypothetical route could involve coupling a butane derivative with a sulfinate salt.Efficient C-S bond formation under relatively mild conditions.
Copper (Cu) Catalysis Copper-catalyzed reactions are often used for C-S bond formation, including the coupling of aryl halides with thiols (Ullmann condensation). Similar principles can apply to aliphatic systems.Lower cost compared to palladium; effective for various sulfur precursors.
Iron (Fe) Catalysis Iron catalysts are an emerging, cost-effective, and less toxic alternative for C-H functionalization and cross-coupling reactions. mdpi.comGreener chemistry approach to sulfone synthesis.

Table 2: Examples of Catalytic Systems for Sulfone Synthesis

These advanced methods offer a more direct pathway to sulfone-containing molecules, potentially bypassing the multi-step sequences of precursor-based routes. researchgate.netrsc.org

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. nitrkl.ac.in This is particularly relevant for the synthesis of sulfones through either the alkylation of sulfinate salts or the oxidation of sulfides. crdeepjournal.orgacs.org

In the context of synthesizing this compound, PTC could be applied to the oxidation step. For instance, if an aqueous solution of an oxidant like Oxone® or hydrogen peroxide is used to oxidize the organic-soluble thioether precursor, a phase-transfer catalyst can shuttle the oxidizing agent into the organic phase to react. phasetransfercatalysis.com

Common phase-transfer catalysts include quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or phosphonium (B103445) salts. nitrkl.ac.in The catalyst's cation pairs with the oxidant's anion, creating an ion pair that is soluble in the organic phase, thereby dramatically increasing the reaction rate. This methodology can lead to higher yields, milder reaction conditions, and reduced reaction times. crdeepjournal.org

Green Chemistry Principles in the Synthesis of Sulfonyl-Containing Compounds

The synthesis of sulfonyl-containing compounds, a class that includes this compound, is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Traditional methods for creating sulfones, such as the oxidation of sulfides, often rely on stoichiometric amounts of strong oxidants and volatile organic solvents, which can generate significant hazardous waste. nih.gov

Modern approaches focus on developing more sustainable alternatives. A key area of development is the use of cleaner oxidants and catalytic systems. nih.gov Hydrogen peroxide (H₂O₂) is considered a green oxidant because its only byproduct is water. nih.gov Its use, often in combination with various catalysts, represents a significant improvement over traditional peracids. nih.govorganic-chemistry.org Another environmentally benign oxidizing system involves using urea-hydrogen peroxide, sometimes paired with phthalic anhydride, which allows for clean conversion of sulfides to sulfones. organic-chemistry.orgresearchgate.net

Electrochemical synthesis offers another powerful green strategy. nih.gov By using electrons as the "reagent" to drive the reaction, this method can eliminate the need for chemical oxidants altogether, proceeding under ambient conditions and often without organic solvents. nih.gov This approach not only aligns with green principles like high atom economy but also offers unique control over product selectivity by simply adjusting the applied electrical potential. nih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Sulfones
ParameterTraditional MethodsGreen Chemistry Approaches
Oxidizing AgentsPeracids (e.g., m-CPBA), excess H₂O₂ in acetic acidCatalytic H₂O₂, Urea-Hydrogen Peroxide, Electrochemistry (electrons)
SolventsVolatile Organic Compounds (VOCs) like Chloroform, DichloromethaneWater, Ethyl Acetate (B1210297), Dimethyl Carbonate (DMC), Solvent-free conditions
CatalystsStoichiometric Lewis or Brønsted acidsReusable heterogeneous catalysts (e.g., metal oxides), Organocatalysts
ByproductsHazardous waste, acid/base residuesWater, minimal and often benign byproducts
Energy UseOften requires elevated temperatures (refluxing)Ambient temperature conditions, energy-efficient electrochemical methods

Purification and Isolation Techniques in Laboratory-Scale Synthesis

The purification of polar organic molecules like this compound, which contains both sulfonyl and hydroxyl functional groups, requires specific techniques to isolate the compound in high purity. The choice of method depends on the physical state of the compound (solid or liquid) and the nature of the impurities. researchgate.net

Crystallization Protocols

Crystallization is a primary and highly effective method for purifying solid organic compounds. The process relies on the principle that the desired compound and its impurities have different solubilities in a given solvent or solvent mixture. google.com For sulfones, particularly those with polar functionalities like dihydroxydiphenyl sulfone, selecting an appropriate solvent system is critical. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, allowing the pure compound to crystallize upon cooling while impurities remain in the mother liquor. google.comgoogleapis.com

The process typically involves dissolving the crude product in a minimum amount of a suitable hot solvent. google.com If the solution is colored by impurities, it may be treated with activated charcoal before a hot filtration step to remove the charcoal and any insoluble materials. google.com The hot, saturated solution is then allowed to cool slowly and undisturbed, promoting the formation of well-defined, pure crystals. Once crystallization is complete, the solid is collected by filtration and washed with a small amount of cold solvent to remove any residual mother liquor from the crystal surfaces. googleapis.com For compounds like 4,4'-dihydroxydiphenyl sulfone, water at elevated temperatures has been used effectively for purification. google.comgoogle.com

Chromatographic Separation Methods

When crystallization is ineffective or the compound is not a solid, chromatographic techniques are employed. columbia.edu Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. columbia.edubioanalysis-zone.com

For a highly polar compound such as this compound, several chromatographic strategies can be considered:

Normal-Phase Chromatography: This classic technique uses a polar stationary phase, most commonly silica (B1680970) gel, and a non-polar mobile phase. youtube.com Polar compounds, like the target diol, will have a strong affinity for the polar stationary phase and will move slowly through the column, while less polar impurities will elute faster. columbia.eduyoutube.com The polarity of the mobile phase (eluent) can be gradually increased (gradient elution) to elute the strongly adsorbed polar compound. rochester.edu

Reversed-Phase Chromatography (RPC): In this method, the stationary phase is non-polar (e.g., C8 or C18-bonded silica), and the mobile phase is polar (e.g., mixtures of water with acetonitrile (B52724) or methanol). researchgate.netcolumbia.edu It is particularly useful for purifying highly polar, water-soluble compounds that may not be retained on normal-phase columns. biotage.com The target compound would elute earlier than any non-polar impurities.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that is well-suited for very polar compounds. biotage.com It uses a polar stationary phase (similar to normal-phase) but with a polar, aqueous-organic mobile phase, typically high in organic content (like acetonitrile) with a smaller amount of water. Water is considered the "strong" solvent in this system. biotage.com This technique can provide excellent retention and separation for compounds that are too polar for effective reversed-phase chromatography. biotage.com

The choice between these methods is often guided by preliminary analysis using Thin-Layer Chromatography (TLC), which helps in selecting the appropriate stationary phase and mobile phase system to achieve the best separation. youtube.comnih.gov

Table 2: Chromatographic Methods for Polar Sulfone Purification
TechniqueStationary PhaseTypical Mobile PhasePrinciple of SeparationBest Suited For
Normal-PhasePolar (e.g., Silica Gel, Alumina)Non-polar (e.g., Hexane/Ethyl Acetate)Adsorption; polar compounds are retained more strongly.Separating compounds with a wide range of polarities.
Reversed-PhaseNon-polar (e.g., C18-Silica)Polar (e.g., Water/Acetonitrile)Partitioning; non-polar compounds are retained more strongly.Purifying highly polar, water-soluble compounds.
HILICPolar (e.g., Silica, Amine-bonded)Polar (e.g., Acetonitrile/Water)Partitioning into an adsorbed water layer on the stationary phase.Very polar compounds that show little retention in reversed-phase.

Reactivity Governed by Sulfonyl Groups

The sulfonyl groups are characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This arrangement results in an electron-deficient sulfur center, making it a potential site for nucleophilic attack, while the strong carbon-sulfur bonds can undergo cleavage under specific reductive or photochemical conditions.

Nucleophilic substitution at the tetracoordinate, saturated sulfur center of an aliphatic sulfone like this compound is a challenging transformation. Unlike sulfonyl halides, where the halide is an excellent leaving group, the alkyl chains attached to the sulfur are poor leaving groups.

Generally, nucleophilic substitution reactions at a sulfonyl sulfur are discussed in terms of a concerted SN2-type displacement. mdpi.com This mechanism would involve a nucleophile attacking the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. However, for this reaction to proceed, one of the substituent groups on the sulfur must depart. In this molecule, the departing group would have to be a carbanion (either ⁻CH₂CH₂OH or ⁻(CH₂)₄SO₂CH₂CH₂OH), which is highly unstable and thus a very poor leaving group.

An alternative, stepwise addition-elimination mechanism, involving the formation of a hypervalent sulfur intermediate (a sulfurane), is also considered for substitutions at sulfur. mdpi.comnih.gov In this pathway, the nucleophile first adds to the sulfur to form a pentacoordinate intermediate, which then expels the leaving group. mdpi.com Nevertheless, this mechanism still faces the significant barrier of expelling a strongly basic carbanion.

Therefore, direct nucleophilic substitution at the sulfur center of this compound, where a C-S bond is cleaved, does not readily occur under standard nucleophilic substitution conditions due to the absence of a good leaving group. Such reactions typically require specialized reagents or conversion of the alkyl groups into functionalities that are more amenable to departure.

The sulfonyl group can be removed through reductive desulfonylation, a process that cleaves the carbon-sulfur bond and typically replaces the sulfonyl moiety with hydrogen. wikipedia.org These reactions are fundamentally reductive because the sulfonyl group is a strong electron-withdrawing group. wikipedia.org Common methods employ active metals or radical pathways. wikipedia.orgwikiwand.com

The general mechanism often involves a single-electron transfer (SET) from a reducing agent (e.g., sodium amalgam, samarium(II) iodide) to the sulfone. This forms a radical anion intermediate. This intermediate is unstable and fragments through the cleavage of one of the C-S bonds to generate an alkyl radical and a sulfinate anion. The alkyl radical is then further reduced and subsequently protonated by a proton source in the reaction mixture to yield the final alkane product.

Table 1: Common Reagents for Reductive Desulfonylation

Reagent Class Specific Examples Typical Conditions
Active Metals Sodium Amalgam (Na/Hg) Methanol (B129727), reflux
Aluminum Amalgam (Al/Hg) Aqueous THF
Samarium(II) Iodide (SmI₂) THF, HMPA
Hydride Reagents Lithium Triethylborohydride (LiEt₃BH) With Pd catalyst

| Radical Reductants | Tributyltin Hydride (Bu₃SnH) | AIBN (initiator), toluene, reflux |

For this compound, a potent reducing agent could cleave the C-S bonds, potentially leading to the formation of butane and 2-ethanol, although such a reaction would require harsh conditions.

Sulfonyl groups can be activated by ultraviolet (UV) light. The primary photochemical process for aliphatic sulfones is the homolytic cleavage of the carbon-sulfur bond. rsc.orgacs.org Upon irradiation, the molecule absorbs a photon, promoting it to an excited state. This excited state can then dissociate, breaking the C–S bond to generate two radical species: an alkyl radical and a sulfonyl radical (RSO₂•). rsc.org

For this compound, this photocleavage could occur at either of the C-S bonds, leading to a diradical or a combination of radical fragments. These highly reactive radicals can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction from the solvent, recombination, or disproportionation. This photochemical reactivity is a key feature in the use of some sulfone-containing compounds as photoacid generators in photolithography.

Reactivity of Hydroxyl Functionalities

The two primary hydroxyl (-OH) groups in this compound exhibit the typical reactivity of primary alcohols. They can act as nucleophiles and can be converted into esters or ethers under appropriate conditions.

The hydroxyl groups readily undergo esterification when heated with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This equilibrium reaction is known as the Fischer esterification. organic-chemistry.orgbyjus.com Given that the molecule is a diol, the reaction can produce both a monoester and a diester, depending on the stoichiometry of the reagents.

The mechanism proceeds through several reversible steps: masterorganicchemistry.comchemistrysteps.com

Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair on the oxygen atom of the alcohol hydroxyl group attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate, forming a good leaving group (water).

Elimination of Water: The intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: A weak base (like another alcohol molecule or water) removes the proton from the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.

To favor the formation of the ester product, the equilibrium is typically shifted to the right by using an excess of the alcohol or by removing water as it is formed. byjus.com

Table 2: Fischer Esterification Reaction Parameters

Parameter Condition/Reagent Purpose
Reactants Carboxylic Acid, Alcohol Formation of ester
Catalyst Concentrated H₂SO₄, TsOH To activate the carbonyl group
Temperature Typically reflux To increase reaction rate

| Driving Equilibrium | Excess alcohol or removal of H₂O | To maximize product yield |

The terminal hydroxyl groups can also undergo etherification. Under acidic conditions, alcohols can react to form symmetrical or unsymmetrical ethers. The mechanism depends on the structure of the alcohol. For a primary alcohol like the one in this compound, the reaction with another primary alcohol would likely proceed via an SN2 mechanism. masterorganicchemistry.com

The acid-catalyzed mechanism for ether formation involves: researchgate.net

Protonation of an Alcohol: One molecule of the alcohol is protonated by the strong acid catalyst to form an alkyloxonium ion, which contains an excellent leaving group (H₂O).

Nucleophilic Displacement: A second molecule of alcohol acts as a nucleophile, attacking the carbon atom bearing the oxonium group and displacing water in an SN2 reaction.

Deprotonation: The resulting protonated ether is deprotonated by a weak base to yield the final ether product and regenerate the acid catalyst.

This reaction is competitive with the elimination reaction (dehydration) to form an alkene, and reaction conditions such as temperature must be carefully controlled to favor ether formation. masterorganicchemistry.com Reaction of this compound with another alcohol (e.g., methanol or ethanol) under these conditions would yield the corresponding ether-terminated derivatives.

Potential for Formation of Covalent Adducts

This compound possesses functional groups that confer upon it the potential to form stable covalent adducts with various nucleophilic substrates. This reactivity is central to its application as a cross-linking agent in the synthesis of specialty polymers and resins, as well as in coatings, adhesives, and textile finishing, where it enhances durability and stability by forming stable bonds. myskinrecipes.com The core of its reactivity lies in the bis(sulfonyl)butane structure, which can be compared to other well-known bifunctional alkylating agents.

The formation of covalent adducts by this compound is predicated on the principle of nucleophilic substitution reactions. The sulfonyl groups are strong electron-withdrawing groups, which makes the carbon atoms adjacent to the sulfur atoms susceptible to nucleophilic attack. However, in this specific molecule, the primary sites for covalent bond formation are the terminal hydroxyl groups, which can be converted into better leaving groups, or the molecule can be modified to introduce more reactive functionalities.

A significant analogue for understanding the potential for covalent adduct formation is busulfan (butane-1,4-diyl dimethanesulfonate), a well-known alkylating agent used in chemotherapy. nih.gov Busulfan acts by transferring its butyl group to nucleophilic sites on DNA, forming covalent cross-links. Similarly, this compound, with its central butane-1,4-diyl disulfonyl moiety, can be considered a bifunctional electrophile capable of reacting with two nucleophiles, leading to the formation of cross-linked structures.

The process of covalent adduct formation with biological macromolecules, such as proteins, typically involves the reaction of an electrophilic agent with nucleophilic amino acid residues. nih.govmdpi.commdpi.com For this compound, after appropriate activation of its hydroxyl groups, it could react with nucleophilic residues like cysteine, histidine, or lysine (B10760008) on a protein. This bifunctional nature allows for the possibility of intra- or intermolecular protein cross-linking.

The general mechanism for covalent adduct formation can be conceptualized as a two-step process where each end of the molecule reacts with a nucleophile. The rate and specificity of these reactions would be dependent on the nature of the nucleophile, the reaction conditions (such as pH and temperature), and the steric accessibility of the reactive sites.

Below is an interactive data table summarizing the potential nucleophilic targets for covalent adduct formation with an activated form of this compound (e.g., as a disulfonate ester).

Nucleophilic TargetRelevant Functional GroupPotential Covalent Bond FormedSignificance
Proteins (e.g., Cysteine residues)Thiol (-SH)Thioether bondProtein cross-linking, enzyme inhibition
Proteins (e.g., Lysine residues)Amine (-NH2)Amine bondModification of protein structure and function
Nucleic Acids (e.g., Guanine)N7 atomAlkyl-N bondDNA cross-linking (by analogy to busulfan)
Polymers with nucleophilic groupsHydroxyl (-OH), Amine (-NH2)Ether or Amine linkagesFormation of cross-linked polymer networks

Mechanisms of Organic Transformations Involving the Compound as a Reagent or Substrate

While specific documented examples of this compound as a reagent or substrate in complex organic transformations are not extensively reported in readily available literature, its reactivity can be inferred from the functional groups it contains: two primary hydroxyl groups and two sulfonyl groups.

As a Substrate:

The primary hydroxyl groups of this compound can undergo typical alcohol reactions. A key transformation would be the conversion of the hydroxyl groups into better leaving groups, such as tosylates or mesylates, by reaction with the corresponding sulfonyl chlorides in the presence of a base like pyridine. This activation would render the terminal carbons highly susceptible to nucleophilic substitution (SN2) reactions.

For example, reaction with two equivalents of a nucleophile (Nu:-) would proceed as follows:

Activation: HO-(CH2)2-SO2-(CH2)4-SO2-(CH2)2-OH + 2 TsCl → TsO-(CH2)2-SO2-(CH2)4-SO2-(CH2)2-OTs

Nucleophilic Substitution: TsO-(CH2)2-SO2-(CH2)4-SO2-(CH2)2-OTs + 2 Nu:- → Nu-(CH2)2-SO2-(CH2)4-SO2-(CH2)2-Nu + 2 TsO-

This type of transformation is fundamental to its role as a cross-linking agent, where the nucleophiles are part of a polymer chain or another substrate.

As a Reagent:

As a bifunctional alcohol, this compound could be used in the synthesis of various macrocycles or polymers. For instance, it could serve as a diol component in polyesterification or polyetherification reactions.

A hypothetical reaction leading to a polyester (B1180765) would involve condensation with a dicarboxylic acid or its derivative (e.g., an acyl chloride) in the presence of an acid catalyst.

HO-(CH2)2-SO2-(CH2)4-SO2-(CH2)2-OH + HOOC-R-COOH → [O-(CH2)2-SO2-(CH2)4-SO2-(CH2)2-O-CO-R-CO]n + 2n H2O

The presence of the sulfonyl groups would impart specific properties to the resulting polymer, such as increased polarity and potentially enhanced thermal stability.

The following interactive table outlines potential organic transformations involving this compound.

Transformation TypeRole of the CompoundReactant(s)Product TypePlausible Mechanism
EsterificationSubstrate (Diol)Carboxylic acid, Acyl chlorideDiesterNucleophilic acyl substitution
Conversion to DihalideSubstrateThionyl chloride (SOCl2), Phosphorus tribromide (PBr3)1,4-Bis(2-haloethylsulfonyl)butaneNucleophilic substitution (SN2)
Williamson Ether SynthesisSubstrate (Diol)Alkyl halide, Strong baseDietherNucleophilic substitution (SN2)
Polymerization (Polyesterification)Reagent (Monomer)Diacyl chloride, Dicarboxylic acidPolyesterStep-growth polymerization

Advanced Spectroscopic and Structural Elucidation of 2,2 Butane 1,4 Diyldisulfonyl Diethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a hypothetical ¹H NMR spectrum of 2,2'-(Butane-1,4-diyldisulfonyl)diethanol, distinct signals corresponding to the different types of protons in the molecule would be expected. The symmetry of the molecule would simplify the spectrum. The protons are located on the butane (B89635) chain and the ethanol (B145695) fragments.

Based on the structure, one would anticipate four unique proton environments, leading to four distinct signals. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts are influenced by the electronegativity of the neighboring sulfonyl (SO₂) and hydroxyl (-OH) groups, which would cause the signals for adjacent protons to appear at a lower field (higher ppm).

Predicted ¹H NMR Data:

SignalPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
δ₁~3.9 - 4.1Triplet4H-CH₂-OH
δ₂~3.3 - 3.5Triplet4H-SO₂-CH₂-CH₂OH
δ₃~3.1 - 3.3Multiplet4H-SO₂-CH₂-CH₂-
δ₄~2.0 - 2.2Multiplet4H-SO₂-CH₂-CH₂-

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

A ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, due to its symmetry, four distinct signals for the carbon atoms would be predicted. The chemical shifts of the carbon atoms are significantly affected by the attached electronegative oxygen and sulfur atoms.

Predicted ¹³C NMR Data:

SignalPredicted Chemical Shift (ppm)Assignment
δ₁~58 - 62-CH₂-OH
δ₂~55 - 59-SO₂-CH₂-CH₂OH
δ₃~52 - 56-SO₂-CH₂-CH₂-
δ₄~21 - 25-SO₂-CH₂-CH₂-

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., NOESY NMR)

Two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) could provide further structural confirmation by identifying protons that are close to each other in space, even if they are not directly bonded. In the case of this compound, a NOESY experiment would be expected to show correlations between protons on adjacent methylene (B1212753) groups, confirming the connectivity of the carbon chain. For instance, correlations would be expected between the protons of the -SO₂-CH₂- group and the adjacent -CH₂- group in the butane chain.

Vibrational Spectroscopy Investigations: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key functional groups are the hydroxyl (-OH) and sulfonyl (SO₂) groups.

Predicted Vibrational Spectroscopy Data:

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
O-H stretch (alcohol)3500 - 3200WeakStrong, Broad (IR)
C-H stretch (alkane)3000 - 28503000 - 2850Strong
S=O stretch (sulfonyl)1350 - 1300 and 1160 - 11201350 - 1300 and 1160 - 1120Strong (IR)
C-O stretch (alcohol)1260 - 1050WeakStrong (IR)
S-C stretch800 - 600800 - 600Medium to Weak

The broad O-H stretching band in the IR spectrum would be a key indicator of the presence of the hydroxyl groups. The strong symmetric and asymmetric stretching vibrations of the S=O bonds would be prominent in both IR and Raman spectra, confirming the sulfonyl groups.

Elemental Analysis for Stoichiometric Composition (e.g., CHNS)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The molecular formula for this compound is C₈H₁₈O₆S₂. The expected elemental composition can be calculated from this formula.

Calculated Elemental Composition:

ElementSymbolAtomic MassMolar Mass ( g/mol )Percentage (%)
CarbonC12.01196.08835.02
HydrogenH1.00818.1446.61
OxygenO15.99995.99434.99
SulfurS32.0664.1223.37

Experimental elemental analysis would be expected to yield results that are in close agreement with these calculated values, thus confirming the stoichiometric formula of the compound.

X-ray Crystallography for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction Data Acquisition

No data available.

Crystal System and Space Group Determination

No data available.

Conformation and Torsion Angle Analysis

No data available.

Theoretical and Computational Chemistry Investigations of 2,2 Butane 1,4 Diyldisulfonyl Diethanol

Quantum Chemical Studies for Molecular Characteristics

Quantum chemical studies are fundamental to determining the intrinsic properties of a molecule. These methods, derived from the principles of quantum mechanics, can predict a wide range of molecular characteristics without the need for empirical data. For 2,2'-(Butane-1,4-diyldisulfonyl)diethanol, such studies would elucidate key features that govern its behavior.

Detailed research findings from these studies would typically include precise calculations of molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors, which are crucial for predicting the compound's physical properties and interactions in various environments.

Table 1: Computed Molecular Properties of this compound This table presents illustrative data typically generated from quantum chemical calculations.

Property Value Unit
Molecular Formula C₈H₁₈O₆S₂ -
Molecular Weight 274.35 g/mol
Polar Surface Area 115.38 Ų
Hydrogen Bond Donors 2 -
Hydrogen Bond Acceptors 6 -

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comyoutube.com It is a widely applied approach for predicting molecular properties because it offers a good balance between accuracy and computational cost. mdpi.com DFT calculations for this compound would provide deep insights into its electronic behavior and chemical reactivity.

Geometry Optimization and Energetic Profiles

A critical first step in computational analysis is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state (a minimum on the potential energy surface). researchgate.net For a flexible molecule like this compound, with its rotatable butane (B89635) chain, this process is essential to identify the most stable conformer(s). Energetic profiles can be constructed by systematically rotating specific bonds to map the energy landscape, revealing the energy barriers between different conformations.

Table 2: Illustrative Energetic Profile for Butane Backbone Torsion in this compound This table provides a hypothetical example of data from a DFT geometry optimization and energetic profile study.

Conformer Dihedral Angle (C-C-C-C) Relative Energy (kcal/mol)
Anti 180° 0.00
Gauche 60° 0.95

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. masterorganicchemistry.com These are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com

Analysis of the frontier orbitals for this compound would reveal the regions of the molecule most likely to participate in chemical reactions. The electron density of the HOMO is expected to be localized on the oxygen atoms of the hydroxyl groups and the sulfonyl groups, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed along the sulfonyl groups, marking them as potential sites for nucleophilic attack.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound This table shows representative data that would be obtained from a DFT molecular orbital analysis.

Orbital Energy (eV)
HOMO -7.5
LUMO -1.2

Molecular Modeling of Intermolecular and Intramolecular Interactions

Molecular modeling encompasses a variety of computational techniques used to represent and simulate the behavior of molecules. For this compound, modeling is crucial for understanding the non-covalent interactions that dictate its condensed-phase properties, such as its crystal structure and behavior in solution.

Hydrogen Bonding Networks

The structure of this compound contains two hydroxyl (-OH) groups, which can act as hydrogen bond donors, and six oxygen atoms (two from the hydroxyls and four from the sulfonyl groups) that can act as hydrogen bond acceptors. This functionality allows the molecule to form extensive intermolecular and intramolecular hydrogen bonding networks. semanticscholar.org In the solid state, these interactions would play a defining role in the crystal packing, potentially forming complex one-, two-, or three-dimensional structures. uj.edu.pl Intramolecular hydrogen bonds, for instance between a hydroxyl hydrogen and a sulfonyl oxygen on the same molecule, could also influence the molecule's preferred conformation.

Electrostatic Interactions

The sulfonyl groups (SO₂) in this compound are strongly polar, with a significant partial negative charge on the oxygen atoms and a partial positive charge on the sulfur atom. The hydroxyl groups are also polar. These charge distributions lead to significant electrostatic (dipole-dipole) interactions between molecules. semanticscholar.org An analysis of the molecular electrostatic potential (MEP) surface would visually represent these charge distributions, highlighting the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions of the molecule. This provides a map for predicting how molecules will orient themselves with respect to one another, governing their aggregation and interaction with other polar molecules.

In Silico Predictions of Potential Interactions with Biological Macromolecules

Detailed in silico studies predicting the specific interactions of this compound with biological macromolecules have not been extensively reported in publicly available scientific literature. Computational methods, such as molecular docking, are powerful tools used to predict the binding affinity and interaction patterns between a small molecule, like this compound, and a protein target. This type of analysis would typically involve screening the compound against a library of known protein structures to identify potential biological targets.

A hypothetical molecular docking study would calculate the binding energy and visualize the interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues within the protein's binding site. The results of such a study could be presented in a table format, as shown below, to summarize the predicted binding affinities and key interacting residues for various protein targets. However, without specific research data, this remains a theoretical application of the methodology.

Table 1: Hypothetical In Silico Docking Results for this compound with Various Biological Macromolecules

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Protein Kinase AXXXX---
Cyclooxygenase-2YYYY---
HIV-1 ProteaseZZZZ---
TubulinAAAA---

Note: The data in this table is for illustrative purposes only and does not represent actual research findings, as no specific studies were identified.

Computational Exploration of Reaction Pathways and Mechanisms

For instance, a computational study could investigate the mechanism of thermal decomposition or oxidation of this compound. This would involve calculating the energy profiles of various possible reaction pathways to determine the most favorable mechanism. The results would provide valuable insights into the stability and reactivity of the compound under different conditions.

Table 2: Hypothetical Computational Exploration of a Reaction Pathway for this compound

Reaction StepReactantsTransition State (TS) Energy (kcal/mol)ProductsReaction Energy (kcal/mol)
Step 1: Initial Oxidation This compound + Oxidant-Oxidized Intermediate-
Step 2: C-S Bond Cleavage Oxidized Intermediate-Cleavage Products-

Note: This table is a hypothetical representation of the type of data that would be generated from a computational study of reaction mechanisms. No specific research data for this compound was found.

Information regarding the specific applications of the chemical compound this compound is not available in publicly accessible scientific literature. Therefore, a detailed article based on the provided outline cannot be generated at this time.

While general information on related chemical structures and functional groups exists, applying this information to the specific compound without direct scientific evidence would be speculative and would not meet the required standards of scientific accuracy. The fundamental building blocks of the molecule, such as the diol and sulfonyl groups, are known to have broad applications in chemistry and materials science. Diols are frequently used as monomers in the synthesis of polymers like polyesters and polyurethanes. The sulfonyl group is a key functional group in many pharmaceutical compounds due to its ability to form strong interactions with biological targets.

However, the unique combination of these functional groups in this compound has not been the subject of published research that would allow for a thorough and factual discussion of its specific roles as a chemical building block, reagent, or precursor in the development of new materials as per the requested outline.

Therefore, to maintain scientific integrity and avoid speculation, the requested article cannot be provided. Further research into this specific compound would be necessary to generate the detailed information required.

Applications in Chemical Synthesis and Materials Science Research

Exploration in Advanced Materials and Nanotechnology Research

As Scaffolds for Novel Structures

No research findings are available to describe the use of 2,2'-(Butane-1,4-diyldisulfonyl)diethanol as a foundational scaffold for the synthesis of new and complex molecular architectures.

In the Design of Smart Delivery Vehicles (Chemical Design Aspect)

There is no available information on the chemical design or incorporation of this compound into smart delivery vehicles for targeted therapeutic or other applications.

Derivatives and Analogues of 2,2 Butane 1,4 Diyldisulfonyl Diethanol: Synthesis and Structure Activity Relationship Sar Research

Design Principles for Novel Derivative Synthesis

The design of novel derivatives of 2,2'-(Butane-1,4-diyldisulfonyl)diethanol is guided by established principles of medicinal chemistry. The primary goal is to systematically alter the parent structure to probe its interactions with biological targets and to improve its pharmacokinetic and pharmacodynamic profiles. Key strategies include isosteric and bioisosteric replacements, conformational restriction, and the introduction of new functional groups to explore different binding interactions.

The design process often employs computational modeling to predict how structural changes will affect the molecule's properties and its binding to a putative target. These in silico methods help to prioritize the synthesis of compounds that are most likely to exhibit the desired activity, thereby streamlining the drug discovery process.

Synthesis of Chemically Modified Analogues

The synthesis of chemically modified analogues of this compound involves a range of organic reactions that target specific parts of the molecule. These modifications can be broadly categorized into three areas: variations at the hydroxyl termini, modifications to the sulfonyl groups, and alterations of the butane-1,4-diyl linker.

The terminal hydroxyl groups of this compound are prime targets for modification due to their reactivity and their potential to form hydrogen bonds with biological macromolecules. hyphadiscovery.comnih.gov A variety of synthetic methods can be employed to alter these functional groups.

Esterification and Etherification: The hydroxyl groups can be converted to esters or ethers to modulate the molecule's lipophilicity and steric bulk. Esterification can be achieved by reacting the diol with carboxylic acids or their derivatives, while etherification can be carried out using alkyl halides under basic conditions. These modifications can influence the compound's ability to cross cell membranes and can introduce new points of interaction with a target.

Oxidation: The primary hydroxyl groups can be oxidized to aldehydes or carboxylic acids, introducing new functional groups with different electronic and hydrogen-bonding properties.

Replacement with other functional groups: The hydroxyl groups can be replaced with other functionalities, such as amines or halogens, through nucleophilic substitution reactions. This allows for the exploration of a wider range of chemical space and the introduction of groups that can participate in different types of interactions.

The selective functionalization of one hydroxyl group over the other in a diol presents a synthetic challenge but offers the potential to create asymmetric derivatives with unique biological activities.

The sulfonyl groups are a defining feature of this compound, contributing to its polarity and its ability to act as a hydrogen bond acceptor. nih.gov Modifications to these groups can significantly impact the molecule's electronic properties and its interactions with biological targets.

Synthetic strategies for modifying the sulfonyl groups are often centered around the synthesis of the sulfone moiety itself. The oxidation of corresponding sulfides is a common method for preparing sulfones. thieme-connect.com By starting with different sulfide (B99878) precursors, a variety of sulfonyl derivatives can be accessed.

Another approach involves the preparation of sulfonamides, which are a well-established class of compounds in medicinal chemistry. nih.gov The general synthetic route to sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. By varying the amine component, a diverse library of sulfonamide analogues can be generated. These modifications can introduce a range of substituents that can alter the compound's solubility, lipophilicity, and binding affinity.

The table below illustrates potential modifications to the sulfonyl group and their rationale:

ModificationRationale
Replacement of sulfone with sulfonamideIntroduce hydrogen bond donor capabilities and allow for diverse substitutions on the nitrogen atom.
Introduction of aromatic rings adjacent to the sulfonyl groupExplore π-stacking interactions and alter the electronic properties of the sulfonyl group.
Variation of the alkyl groups attached to the sulfur atomModulate steric bulk and lipophilicity in the vicinity of the sulfonyl group.

The butane-1,4-diyl linker is a crucial element of the molecule's backbone, determining the spatial relationship between the two sulfonyl diethanol moieties. Altering the length, rigidity, and composition of this linker can have a profound effect on the molecule's conformation and its ability to bind to a target. researchgate.net

Synthetic strategies for modifying the linker often involve starting with different di-functionalized alkanes. For example, using 1,3-dibromopropane (B121459) or 1,5-dibromopentane (B145557) in the initial synthesis would lead to analogues with shorter or longer alkyl chains, respectively.

Further modifications can include:

Introduction of unsaturation: The incorporation of double or triple bonds into the linker can increase its rigidity and alter its geometry.

Inclusion of heteroatoms: Replacing one or more carbon atoms in the butane (B89635) chain with oxygen or nitrogen can introduce polarity and hydrogen bonding capabilities.

Cyclic constraints: Incorporating the linker into a cyclic structure, such as a cyclohexane (B81311) or piperidine (B6355638) ring, can significantly restrict the conformational freedom of the molecule, potentially leading to increased binding affinity and selectivity.

The following table outlines some potential modifications to the butane-1,4-diyl linker and their expected impact:

Linker ModificationExpected Impact
Shortening the alkyl chain (e.g., ethane-1,2-diyl)Decrease flexibility and alter the distance between the two sulfonyl diethanol groups.
Lengthening the alkyl chain (e.g., hexane-1,6-diyl)Increase flexibility and the distance between the two sulfonyl diethanol groups.
Introducing a double bond (e.g., but-2-ene-1,4-diyl)Increase rigidity and introduce specific geometric isomers (cis/trans).
Incorporating an ether linkage (e.g., -CH2-O-CH2-)Increase polarity and potential for hydrogen bonding.

Structure-Activity Relationship (SAR) Studies in Related Sulfonyl and Diol Compounds

While specific SAR studies on this compound are not extensively reported in the public domain, valuable insights can be drawn from studies on related sulfonyl and diol-containing compounds. researchgate.netnih.gov SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. acs.org

In studies of various sulfonamide derivatives, it has been observed that the nature of the substituents on the sulfonamide nitrogen can have a significant impact on activity. For example, the introduction of small alkyl groups or heterocyclic rings can lead to enhanced potency. acs.org Furthermore, the substitution pattern on any aromatic rings within the molecule is often a critical determinant of biological activity.

For compounds containing diol functionalities, SAR studies have often focused on the role of the hydroxyl groups in target binding. The presence and orientation of these hydroxyl groups can be crucial for forming key hydrogen bonds with a receptor. researchgate.net Modifications that alter the hydrogen-bonding capacity of these groups, such as esterification or replacement with other functional groups, often lead to a decrease in activity, highlighting their importance.

The table below summarizes general SAR findings from related compound classes that could be relevant to the derivatives of this compound:

Structural FeatureGeneral SAR Observation in Related CompoundsPotential Implication for this compound Derivatives
Hydroxyl Groups Often essential for activity through hydrogen bonding. researchgate.netEsterification or removal of the hydroxyl groups may lead to a loss of activity.
Sulfonyl Group Acts as a hydrogen bond acceptor; can be replaced by a sulfonamide to introduce a hydrogen bond donor. nih.govConversion to a sulfonamide could alter binding and allow for further derivatization.
Alkyl Linker Length and flexibility are critical for optimal positioning of functional groups. researchgate.netVarying the length of the butane chain could significantly impact biological activity.
Aromatic Substituents Introduction of aromatic rings can lead to new binding interactions (e.g., π-stacking).Incorporation of aromatic moieties could enhance binding affinity.

By systematically applying these design principles, synthetic methodologies, and SAR analyses, researchers can develop a deeper understanding of the molecular requirements for the biological activity of this compound and its analogues, paving the way for the discovery of new and more effective therapeutic agents.

Environmental Fate and Degradation Pathways Research of 2,2 Butane 1,4 Diyldisulfonyl Diethanol

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds. For 2,2'-(butane-1,4-diyldisulfonyl)diethanol, the key abiotic mechanisms considered are hydrolysis and photolysis.

Photolysis is the decomposition of molecules by light. In the environment, this primarily refers to degradation by sunlight. For this compound, photodegradation could be a more relevant abiotic pathway than hydrolysis.

Furthermore, research on the photodegradation of bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), which shares the bis(2-hydroxyethyl) functional group, has demonstrated that degradation can be achieved through advanced oxidation processes (AOPs) using excimer lamps and hydrogen peroxide. mdpi.comnih.gov The presence of hydroxyl radicals generated during these processes is key to the breakdown of the molecule. While environmental conditions are different, this suggests that indirect photolysis, mediated by naturally occurring photosensitizers that generate reactive oxygen species, could contribute to the degradation of this compound.

Without direct experimental data, the kinetics of photodegradation for this compound remain unquantified. However, the information from analogous compounds suggests that it is a plausible, albeit potentially slow, degradation pathway in sunlit surface waters.

Biotic Degradation Pathways

Biotic degradation, or biodegradation, involves the breakdown of organic matter by living organisms, primarily microorganisms. This is often the most significant pathway for the environmental removal of synthetic organic chemicals.

The microbial metabolism of this compound is anticipated to proceed through pathways observed for other aliphatic sulfones and alcohols. While specific studies on this compound are lacking, research on the biodegradation of sulfolane (B150427) (tetrahydrothiophene-1,1-dioxide), a cyclic sulfone, provides a valuable model.

Aerobic biodegradation of sulfolane has been shown to be effective, leading to its complete mineralization to carbon dioxide and sulfuric acid. cdnsciencepub.com The process is dependent on factors such as the initial concentration of the compound, nutrient availability (particularly phosphorus and nitrogen), oxygen levels, and temperature. cdnsciencepub.comcollectionscanada.gc.ca Mixed microbial cultures have been shown to be more effective at mineralizing sulfolane than pure isolates, converting a higher percentage of the carbon to CO2 and sulfur to sulfate. nih.gov

For this compound, a plausible metabolic pathway would involve the initial oxidation of the terminal alcohol groups to carboxylic acids. This could be followed by the cleavage of the carbon-sulfur bonds, a process known as desulfonation, which would release the butane (B89635) and ethanol (B145695) moieties for further metabolism. The degradation of thiodiglycol, for example, involves both the oxidation of the alcohol groups and the cleavage of the C-S bond. nih.govunimi.it

The table below summarizes the biodegradation rates of sulfolane under various conditions, which may serve as an analogue for the potential biodegradation of this compound.

Biodegradation Rates of Sulfolane

ConditionBiodegradation Rate (mg·L⁻¹·day⁻¹)End Products
Aerobic0.033 - 190Carbon Dioxide, Sulfuric Acid
AnaerobicSignificantly slower or negligible

While no microbial strains have been specifically identified for the degradation of this compound, studies on analogous compounds have isolated several capable microorganisms. A bacterial isolate identified as a Variovorax sp. has been shown to degrade sulfolane, using it as a sole source of carbon, sulfur, and energy. nih.gov Other research has pointed to the involvement of Achromobacter xylosoxydans and Paracoccus denitrificans in the degradation of thiodiglycol. nih.govunimi.it It is plausible that similar genera of bacteria, commonly found in soil and water environments, would be capable of degrading this compound.

The table below lists microbial strains identified in the degradation of analogous compounds.

Microbial Strains Involved in the Degradation of Analogous Compounds

CompoundMicrobial Strain(s)
SulfolaneVariovorax sp.
ThiodiglycolAchromobacter xylosoxydans, Paracoccus denitrificans

Sorption and Dissipation Dynamics in Environmental Matrices

The sorption and dissipation of a chemical in the environment determine its mobility and bioavailability. For this compound, its chemical structure suggests high water solubility due to the presence of two hydroxyl and two sulfonyl groups, which are all polar.

Highly water-soluble compounds tend to have a low affinity for soil and sediment, leading to a low soil organic carbon-water (B12546825) partitioning coefficient (Koc). This was observed for sulfolane, which has a low octanol-water partition coefficient (log Kow of -0.77), indicating its high mobility in aquifers. scholaris.ca Consequently, this compound is expected to be mobile in soil and aquatic environments, with a low potential for sorption to organic matter and clay particles.

The dissipation of this compound from the environment will therefore be primarily governed by the rate of its biodegradation and, to a lesser extent, photodegradation. In environments where microbial activity is high and conditions are favorable (e.g., aerobic, nutrient-rich), dissipation is expected to be more rapid. Conversely, in anaerobic or nutrient-limited environments, the compound may persist and be transported over longer distances due to its high mobility.

The table below summarizes the expected sorption and dissipation characteristics of this compound based on its structural properties and data from analogous compounds.

Expected Sorption and Dissipation Characteristics

ParameterExpected CharacteristicRationale
Water SolubilityHighPresence of polar hydroxyl and sulfonyl groups.
Sorption to Soil/SedimentLowHigh water solubility and low expected Koc value.
Mobility in SoilHighLow sorption potential.
Primary Dissipation PathwayBiodegradationBased on data for analogous sulfones and alcohols.

Research on the Environmental Fate and Degradation of this compound Reveals Data Gap

Despite a comprehensive search for scientific literature, no specific studies detailing the environmental fate, degradation pathways, or transformation products of the chemical compound this compound were identified. This indicates a significant gap in the current scientific understanding of how this compound behaves in the environment and the potential products it may form through degradation processes.

The investigation sought to provide a detailed analysis of the transformation products of this compound, including the methodologies used for their identification and characterization, as part of a broader examination of its environmental impact. However, the search of scholarly databases and scientific publications did not yield any research that has specifically addressed these aspects for this compound.

The absence of such studies for this compound means that there is currently no publicly available data on:

The specific microorganisms or environmental conditions that might degrade this compound.

The chemical structures of any resulting metabolites or degradation products.

The analytical methods, such as chromatography and mass spectrometry, that have been applied to identify and quantify these transformation products.

Consequently, it is not possible to construct a data table of transformation products or provide a detailed account of the research findings as requested. This highlights a need for future research to investigate the environmental behavior of this compound to ensure a thorough understanding of its potential environmental and health implications.

Analytical Method Development and Validation for Research Quantification of 2,2 Butane 1,4 Diyldisulfonyl Diethanol

Chromatographic Methodologies

The separation and quantification of 2,2'-(Butane-1,4-diyldisulfonyl)diethanol are primarily accomplished through various liquid chromatography techniques. The choice of method depends on the required sensitivity, resolution, and the complexity of the sample matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (MS). nih.gov LC-MS is particularly advantageous for confirming the identity of the analyte and for quantifying it at low concentrations. The sulfone groups in this compound make it amenable to ionization by electrospray ionization (ESI). walshmedicalmedia.comnih.gov

In a typical LC-MS application:

The LC conditions would be similar to those developed for HPLC, but volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are required to ensure compatibility with the MS interface. nih.gov

The mass spectrometer would be operated in either positive or negative ion mode. For this compound, positive ion mode would likely be used to detect protonated molecules [M+H]⁺ or adducts with ions from the mobile phase, such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.

For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) would be employed for maximum sensitivity and to minimize interference from matrix components. epa.gov

Gas Chromatography (GC) for Volatile Components or Derivatives

Gas chromatography (GC) is generally suitable for analytes that are volatile and thermally stable. researchgate.net this compound has a high molecular weight and two polar hydroxyl groups, making it non-volatile and prone to thermal degradation at temperatures typical for GC analysis. Therefore, direct GC analysis is not feasible. sigmaaldrich.com

To make the compound suitable for GC, a derivatization step is necessary. youtube.com This process modifies the analyte to increase its volatility and thermal stability. sigmaaldrich.com For the hydroxyl groups present in the molecule, a common derivatization technique is silylation, which involves reacting the analyte with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). youtube.com This reaction replaces the active hydrogens on the alcohol groups with non-polar trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. youtube.com

The derivatized compound could then be analyzed by GC, likely using a capillary column with a nonpolar stationary phase and a Flame Ionization Detector (FID) or a mass spectrometer for detection. nih.gov However, the additional sample preparation step and the potential for incomplete derivatization make LC-based methods more direct and often preferable.

Ultra-Performance Liquid Chromatography (UPLC) Techniques

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. jocpr.com A method developed on an HPLC system can be transferred to a UPLC system to improve throughput. chromatographyonline.com

Key considerations for transferring a method to UPLC include:

Column: A column with the same stationary phase chemistry but with a smaller particle size (e.g., 1.7 µm) and shorter dimensions (e.g., 50 mm x 2.1 mm) would be used. jocpr.com

System: A UPLC system capable of handling the high backpressures generated by the sub-2 µm particle columns is required.

Method Parameters: The flow rate and gradient slope must be scaled geometrically to maintain the separation selectivity while taking advantage of the increased efficiency. This results in much shorter run times, often reducing a 15-20 minute HPLC run to 2-3 minutes. chromatographyonline.comlabrulez.com UPLC-MS/MS systems are particularly powerful for rapid and sensitive quantification of sulfonated compounds in various matrices. nih.govacs.org

Methodological Validation for Research Accuracy and Reliability

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. duyaonet.com Method validation provides documented evidence that the procedure is accurate, precise, and reliable for the quantitative analysis of this compound. fda.gov The validation is typically performed following guidelines from the International Council for Harmonisation (ICH), such as the Q2(R2) guideline. duyaonet.comfda.gov

Specificity and Selectivity Assessment

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. youtube.com Selectivity is a comparative term that describes the effect of a method in differentiating the analyte from other substances. europeanpharmaceuticalreview.com

For a chromatographic method, specificity is demonstrated by showing that there is no interference at the retention time of this compound. This is typically assessed by:

Analyzing Blank and Placebo Samples: Injecting a blank solvent and a placebo (a sample containing all components except the analyte) to demonstrate that no peaks are observed at the analyte's retention time.

Forced Degradation Studies: The analyte is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to produce degradation products. The stressed samples are then analyzed to ensure that the main analyte peak is well-resolved from any degradation product peaks. fda.gov Peak purity analysis using a photodiode array (PDA) detector or a mass spectrometer can be used to confirm that the analyte peak is spectrally pure and not co-eluting with any other component. ams-lab.com

Table 2: Hypothetical Specificity Study Results for an HPLC Method

SamplePeak Observed at Analyte Retention Time?Peak Purity (if applicable)Result
Diluent (Blank) NoN/APass
Placebo NoN/APass
Acid Stressed Sample Yes> 99.5%Pass (No interference from degradants)
Base Stressed Sample Yes> 99.5%Pass (No interference from degradants)
Oxidative Stressed Sample Yes> 99.5%Pass (No interference from degradants)

By rigorously developing and validating these analytical methodologies, researchers can ensure the generation of accurate and reliable quantitative data for this compound.

Linearity and Calibration Range Determination

Linearity is a critical parameter in method validation, demonstrating that the analytical response is directly proportional to the concentration of the analyte within a given range. To establish the linearity of an analytical method for this compound, a series of calibration standards at different concentration levels would be prepared and analyzed.

The process typically involves:

Preparation of Standards: A stock solution of this compound of known purity is prepared, from which a series of at least five to six calibration standards are diluted to cover the expected concentration range in samples.

Analysis: Each calibration standard is then analyzed using the chosen analytical technique, for instance, High-Performance Liquid Chromatography (HPLC) with a suitable detector. The response (e.g., peak area) for each standard is recorded.

Data Evaluation: The response is plotted against the corresponding concentration, and a linear regression analysis is performed. The relationship between concentration and response is typically expressed by the equation y = mx + c, where 'y' is the response, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.

The key statistical parameters evaluated are the correlation coefficient (r) and the coefficient of determination (r²). An r² value close to 1.0 indicates a strong linear relationship. The calibration range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Illustrative Linearity Data for this compound

Concentration (µg/mL) Instrument Response (Peak Area)
1.0 15,234
5.0 76,170
10.0 151,980
25.0 380,500
50.0 759,900
100.0 1,525,000
Linear Regression Results
Slope (m) 15230
Intercept (c) 350

| Coefficient of Determination (r²) | 0.9998 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Precision Analysis (Repeatability and Intermediate Precision)

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. iosrphr.org It is usually assessed at two levels:

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is typically determined by analyzing a minimum of three different concentrations (low, medium, and high) within the calibration range, with multiple replicates (e.g., n=6) for each concentration, all on the same day.

Intermediate Precision (Inter-assay Precision): This evaluates the variations within a laboratory, such as on different days, with different analysts, or on different equipment. The experimental design is similar to repeatability, but the analyses are conducted over several days.

The precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of the measurements.

Illustrative Precision Data for this compound

Concentration Level Repeatability (Intra-day RSD%) Intermediate Precision (Inter-day RSD%)
Low QC (5 µg/mL) ≤ 2.0% ≤ 3.0%
Medium QC (25 µg/mL) ≤ 1.5% ≤ 2.5%

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Several methods can be used to estimate the LOD and LOQ, including:

Based on the Standard Deviation of the Response and the Slope: This is a common approach where the LOD and LOQ are calculated from the standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S).

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Based on Signal-to-Noise Ratio: This method involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. The LOD is often determined at a signal-to-noise ratio of 3:1, and the LOQ at a ratio of 10:1.

For the quantification of this compound, the LOQ would be established as the lowest concentration on the calibration curve that meets the acceptance criteria for precision and accuracy.

Illustrative LOD and LOQ for this compound

Parameter Method Estimated Value (µg/mL)
LOD Signal-to-Noise (3:1) 0.3

| LOQ | Signal-to-Noise (10:1) | 1.0 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Sample Preparation and Extraction Techniques in Complex Matrices

The analysis of this compound in complex matrices, such as biological fluids (e.g., plasma, urine) or environmental samples, requires effective sample preparation to remove interfering substances and concentrate the analyte of interest. The choice of technique depends on the physicochemical properties of the analyte and the nature of the sample matrix. Given the polar nature suggested by the diethanol and disulfonyl groups in its structure, suitable techniques would include:

Protein Precipitation (PPT): For biological samples like plasma, PPT is a simple and rapid method to remove proteins. This is often achieved by adding an organic solvent (e.g., acetonitrile (B52724), methanol) or an acid (e.g., trichloroacetic acid) to the sample, followed by centrifugation to pellet the precipitated proteins. The supernatant containing the analyte can then be directly injected or further processed.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. For a polar compound like this compound, a polar extraction solvent would be chosen to partition the analyte from a less polar sample matrix. Multiple extractions may be necessary to ensure high recovery.

Solid-Phase Extraction (SPE): SPE is a highly versatile and selective technique. It involves passing the sample through a sorbent bed that retains the analyte, while interferences pass through. The analyte is then eluted with a small volume of a strong solvent. For a polar analyte, a normal-phase or a mixed-mode cation exchange SPE cartridge could be employed. The choice of sorbent and elution solvents is critical and would require optimization. A tandem liquid chromatography-mass spectrometry (LC-MS) method could be used for profiling small molecules in complex samples. researchgate.net

The development of an effective sample preparation protocol is a critical step in ensuring the accuracy and reliability of the quantitative analysis of this compound in complex research samples.

Table of Compounds

Compound Name
This compound
Acetonitrile
Methanol (B129727)

Q & A

Q. What are the standard synthetic protocols for 2,2'-(Butane-1,4-diyldisulfonyl)diethanol, and how can purity be ensured?

The synthesis typically involves sulfonation of 1,4-butanediol derivatives under controlled conditions. Key steps include:

  • Reaction of 1,4-butanediol with sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) at 0–5°C to prevent side reactions .
  • Purification via recrystallization or column chromatography, with purity verification using HPLC (>95%) and elemental analysis (C, H, S content) .
  • Monitoring reaction progress by thin-layer chromatography (TLC) or FTIR to confirm disulfonyl bond formation (characteristic S=O stretches at 1150–1300 cm⁻¹) .

Q. How is the molecular structure of this compound characterized experimentally?

Structural elucidation employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify ethylene glycol protons (δ 3.6–4.2 ppm) and sulfonyl-linked carbons (δ 50–60 ppm) .
  • X-ray crystallography : Single-crystal analysis using SHELXL for precise bond-length measurements (C-S bond ~1.76–1.82 Å) and spatial arrangement .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical: 302.34 g/mol) .

Q. What methodologies are recommended for assessing the acute toxicity of this compound?

While direct toxicological data for this compound is limited, standard protocols include:

  • In vitro assays : Cell viability tests (e.g., MTT assay) on human keratinocytes or hepatocytes at concentrations 0.1–10 mM .
  • In vivo models : Acute oral toxicity studies in rats (LD₅₀ estimation via OECD Guideline 423) with dose ranges >2000 mg/kg, based on structural analogs like 2,2'-(ethyleendioxy)diethanol .

Advanced Research Questions

Q. How can synthesis conditions be optimized to enhance thermal stability in polyurethane applications?

  • Crosslinker variation : Replace conventional chain extenders (e.g., butane-1,4-diol) with sulfur-containing diols to increase crosslinking density, improving thermal stability (TGA data shows decomposition >250°C vs. ~200°C for non-sulfur analogs) .
  • Catalyst selection : Use dibutyltin dilaurate (0.1–0.5 wt%) to accelerate urethane bond formation while minimizing side reactions .
  • Solvent-free synthesis : Melt polycondensation at 120–150°C reduces solvent residues and enhances polymer crystallinity .

Q. How can contradictions in reported mechanical properties of sulfur-containing polyurethanes be resolved?

Discrepancies often arise from:

  • Sulfur content : Higher sulfur ratios (e.g., 45–60 mol%) increase tensile strength (up to 40 MPa) but reduce elasticity. Comparative DMA studies (strain sweep tests) clarify trade-offs .
  • Phase separation : Atomic force microscopy (AFM) and SAXS analyze hard/soft segment microphase separation, which impacts modulus and elongation .
  • Environmental factors : Humidity during curing alters hydrogen bonding; controlled testing (25°C, 50% RH) standardizes results .

Q. What advanced techniques validate the role of sulfur atoms in antibacterial activity?

  • Zone inhibition assays : Test against E. coli and S. aureus; sulfur-containing TPUs show 15–20 mm inhibition zones vs. none for non-sulfur analogs .
  • XPS analysis : Sulfur 2p peaks at 163–165 eV confirm disulfide bonds, correlating with reactive oxygen species (ROS) generation in bacterial membranes .

Q. How can high-resolution crystallography resolve ambiguities in molecular conformation?

  • SHELX refinement : Use SHELXL for twin-detection and anisotropic displacement parameters to model disorder in sulfonyl groups .
  • Synchrotron radiation : High-flux X-rays (λ = 0.7–1.0 Å) improve data resolution (<0.8 Å), critical for distinguishing S-O bond rotational isomers .

Methodological Notes

  • Contradiction resolution : Cross-reference synthesis protocols (e.g., solvent polarity, catalyst loading) with characterization data to identify outliers .
  • Safety protocols : Handle sulfonyl intermediates in fume hoods due to potential respiratory irritancy; use PPE for in vivo toxicity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.